
Olea europaea (olive) leaf extract
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olea europaea (olive) leaf extract (OLE) is a bioactive-rich preparation derived from the leaves of the olive tree, a cornerstone of Mediterranean ethnobotanical traditions. OLE is primarily composed of polyphenols, including oleuropein, hydroxytyrosol, oleacein, and oleocanthal, which contribute to its antioxidant, anti-inflammatory, and antimicrobial properties . These compounds act as phytoalexins, defending the plant against pathogens and environmental stressors . The phenolic content of OLE fluctuates seasonally, peaking in early winter, and is influenced by cultivar, geographic location, and extraction methods . Clinically, OLE has demonstrated efficacy in managing hypertension, metabolic disorders, and oxidative stress-related conditions, mirroring benefits observed with extra-virgin olive oil (EVOO) but often at higher bioactive concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Olive leaf extract is typically prepared through extraction methods using solvents such as ethanol, water, or hydroalcoholic mixtures . The leaves are dried and then subjected to extraction processes like Soxhlet extraction or microwave-assisted extraction . The choice of solvent and extraction method can significantly influence the yield and composition of the extract .
Industrial Production Methods: : Industrial production of olive leaf extract involves large-scale extraction processes. The dried leaves are often extracted using hydroalcoholic mixtures or ethyl acetate . The extract is then concentrated and purified to achieve the desired levels of bioactive compounds, particularly oleuropein . Advanced techniques like microwave-assisted extraction are also employed to enhance efficiency and yield .
Chemical Reactions Analysis
Hydrolysis of Oleuropein and Derivatives
Oleuropein, the dominant secoiridoid (up to 14% in fresh leaves ), undergoes hydrolysis under enzymatic, acidic, or thermal conditions to yield bioactive metabolites:
-
Enzymatic Hydrolysis :
Hemicellulase cleaves the glycosidic bond in oleuropein, producing hydroxytyrosol (HT) and elenolic acid (EA) . Optimal conditions for maximum HT yield include:Parameter Optimal Value HT Yield (%) pH 4.5 84.3 Temperature (°C) 50 81.7 Enzyme Quantity 200 U/g 78.9 Hydrolysis efficiency declines above pH 5.0 or temperatures exceeding 60°C due to enzyme denaturation .
-
Acid-Catalyzed Hydrolysis :
In acidic conditions (e.g., gastric digestion), oleuropein degrades into HT and EA via cleavage of the ester bond. This reaction is pH-dependent, with faster degradation observed at pH < 3 . -
Thermal Degradation :
Prolonged heating (>80°C) during extraction converts oleuropein into elenolic acid derivatives (e.g., elenolic acid hexoside, m/z 403 ) and reduces total phenolic content by 15–30% .
Oxidation Reactions and Antioxidant Mechanisms
Phenolic compounds in olive leaf extract exhibit redox activity, neutralizing free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET):
Key Antioxidant Reactions:
-
Hydroxytyrosol Oxidation :
C8H10O3+ROO⋅→C8H9O3⋅+ROOH
Hydroxytyrosol donates hydrogen atoms to peroxyl radicals, forming stable semiquinone radicals . -
Oleuropein Radical Scavenging :
The ortho-dihydroxy group in oleuropein’s hydroxytyrosol moiety chelates metal ions (e.g., Fe²⁺), inhibiting Fenton reactions .
Antioxidant Efficacy (IC₅₀ Values):
Compound/Extract | IC₅₀ (μg/mL) | Reference |
---|---|---|
Hydroxytyrosol | 1.07 | |
Oleuropein | 4.97 | |
BHT (synthetic) | 30.27 | |
Ascorbic Acid (Vc) | 3.31 |
Post-hydrolysis extracts show reduced antioxidant activity (IC₅₀: 216–383 μg/mL) due to incomplete HT release .
Esterification and Glycosylation
Olive leaf extract contains esterified and glycosylated derivatives of core phenolics:
-
Elenolic Acid Esters :
Oleuropein (C25H32O13) is an ester of hydroxytyrosol and elenolic acid glucoside. Hydrolysis releases elenolic acid (C10H12O5), confirmed by MS² fragments at m/z 209 and 165 . -
Flavonoid Glycosides :
Luteolin-7-O-glucoside (C21H20O11) fragments to m/z 285 ([M−H−162]⁻), indicating hexose loss .
Photochemical Degradation
Exposure to UV light accelerates oleuropein breakdown:
-
Mechanism :
Photooxidation generates singlet oxygen (1O2), cleaving oleuropein’s dihydroxyphenyl moiety into quinones . -
Impact :
Storage under light reduces oleuropein content by 40% within 72 hours .
Thermal Stability During Extraction
Solvent and temperature critically influence compound integrity:
Extraction Method | Oleuropein Yield (mg/g DW) | Total Phenols (mg GAE/g DW) |
---|---|---|
Soxhlet (Ethanol 50%) | 13.39 | 76.1 |
Microwave (80°C) | 11.59 | 68.4 |
Ultrasound | 12.45 | 70.2 |
Ethanol preserves oleuropein better than water or glycerol .
Interaction with Proteins
Phenolic compounds form complexes with digestive enzymes:
Scientific Research Applications
Traditional and Contemporary Medicinal Uses
O. europaea has a history in folk medicine for treating infections of bacterial, fungal, and viral origin . The extract is known for properties that may help reduce blood sugar, cholesterol, and uric acid levels . Conditions such as diabetes, hypertension, inflammation, and respiratory and urinary tract infections have been addressed using O. europaea in traditional practices . It has also been employed for its effects on the stomach, intestines, asthma, hemorrhoids, and rheumatism, as well as its laxative and vasodilatory properties and use as a mouth cleanser .
Anti-Inflammatory and Antioxidant Properties
Modern research confirms that olive leaf extract possesses anti-inflammatory and antioxidant properties . These effects are attributed to bioactive components like oleuropein, oleacin (OC), and oleuropein-aglycone (OA) . Studies indicate OLE can mitigate inflammation in human cellular models relevant to acute and chronic inflammation and viral infection pathogenesis .
In vitro studies demonstrate OLE's antioxidant efficacy, with an IC50 value of 13.5 µg/mL, indicating its significant antioxidant activity . This activity helps preserve antioxidant levels and reduce lipid peroxidation in lung tissues exposed to environmental stressors like noise and toluene .
Cardiovascular Health
Numerous studies suggest that olive leaves can lower blood pressure and improve blood flow in the coronary arteries . This is attributed to low-molecular-weight polyphenols such as oleuropein, hydroxytyrosol, tyrosol, and vitamin E isomers .
Metabolic Effects and Obesity Prevention
Research indicates that olive leaf extract may prevent obesity and related cognitive and emotional issues . Oleuropein in OLE may prevent depressive behaviors by enhancing antioxidant capacity . Studies on mice have shown that OLE administration can prevent weight gain and fat accumulation typically associated with high-fat diets .
Potential as a Functional Food and Food Additive
The pharmaceutical and food industries are increasingly interested in olive leaf extract, not only as a functional food but also as a material for food additives used for preservation . Olive leaf water extract may increase glucose tolerance, a beneficial physiological effect, provided that serum insulin concentrations are not disproportionately increased .
Impact on Lung Health
OLE has demonstrated protective effects against pulmonary damage resulting from exposure to toxins like toluene and noise . The extract helps preserve lung tissue integrity, reduces inflammation, and maintains antioxidant activity in lung tissues under stress .
Anti-Angiogenic and Anti-Invasive Effects
Olive leaf extract has been tested for its potential anti-angiogenic and anti-invasive effects on tumor cells . This suggests a possible role in cancer research, though further studies are needed to confirm these findings .
Olive Cultivar Variations
The nutritional content of olive leaves can vary among different cultivars of O. europaea . For example, O. europaea Cobrançosa, Madural, and Verdeal show slight differences in protein, lipid, and ash content .
Limitations and Future Research
Mechanism of Action
The mechanism of action of olive leaf extract is primarily attributed to its high content of oleuropein and other phenolic compounds . These compounds exert their effects through various molecular pathways. Oleuropein, for instance, inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also modulates the expression of genes involved in inflammation and immune response . Additionally, oleuropein and its derivatives can interact with cell membranes, enhancing their stability and protecting against damage .
Comparison with Similar Compounds
Comparison with Similar Compounds and Extracts
OLE vs. Extra-Virgin Olive Oil (EVOO)
While both OLE and EVOO share polyphenolic profiles, OLE typically contains 2–3 times higher concentrations of oleuropein and hydroxytyrosol . For example, EVOO contains 50–200 mg/kg of hydroxytyrosol, whereas OLE can exceed 1,000 mg/kg . This disparity translates to superior antioxidant capacity in OLE, as demonstrated by its higher oxygen radical absorbance capacity (ORAC) values compared to EVOO . However, EVOO’s lipid matrix enhances the bioavailability of fat-soluble antioxidants like α-tocopherol, which are less prominent in OLE .
OLE vs. Grape Seed Extract (GSE)
Grape seed extract is renowned for its proanthocyanidins, which exhibit potent free radical scavenging activity. In comparative studies, OLE’s oleuropein showed comparable antioxidant efficacy to GSE’s proanthocyanidins in neutralizing hydroxyl radicals (IC₅₀: 12.5 µg/mL vs. 10.8 µg/mL) . However, GSE lacks OLE’s broad-spectrum antimicrobial effects, such as inhibition of Staphylococcus aureus (OLE MIC: 0.5–1.0 mg/mL; GSE MIC: >2.0 mg/mL) .
OLE vs. Green Tea Extract (GTE)
Green tea’s epigallocatechin gallate (EGCG) is a benchmark for antioxidant activity. OLE’s hydroxytyrosol exhibits similar DPPH radical scavenging capacity (EC₅₀: 8.3 µM) to EGCG (EC₅₀: 7.5 µM) but with superior stability under physiological pH conditions . Additionally, OLE outperforms GTE in reducing systolic blood pressure (−11.5 mmHg vs. −8.2 mmHg in stage-1 hypertension) .
OLE vs. Pharmaceutical Antihypertensives
In a randomized trial, OLE (500 mg/day) reduced blood pressure as effectively as Captopril (12.5 mg twice daily), with comparable decreases in systolic (−11.5 mmHg vs. −13.7 mmHg) and diastolic (−4.8 mmHg vs. −6.4 mmHg) pressures . Unlike Captopril, OLE also improved endothelial function via nitric oxide (NO) modulation, highlighting its dual therapeutic mechanism .
Phytochemical Variability and Extraction Challenges
OLE’s efficacy is contingent on its phytochemical profile, which varies significantly across products. A study of 10 Australian OLE products revealed:
Compound | Fresh Leaf OLE (mg/g) | Dry Leaf OLE (mg/g) |
---|---|---|
Oleuropein | 120–180 | 50–90 |
Hydroxytyrosol | 20–40 | 60–100 |
Total Biophenols | 250–300 | 220–280 |
Table 1. Variability in key OLE compounds based on leaf processing
Enzymatic-assisted extraction (EAE) optimizes yields of heat-sensitive phenolics like oleacein, achieving 92% recovery compared to 78% with conventional methods . However, standardization remains a challenge, as commercial OLE products often lack consistency in bioactive concentrations .
Key Research Findings
- Antioxidant Activity: OLE’s polyphenols reduce lipid peroxidation by 65–80% in vitro, surpassing resveratrol (50–60%) and quercetin (55–70%) .
- Antimicrobial Effects: OLE inhibits biofilm formation in Pseudomonas aeruginosa at 0.5 mg/mL, outperforming thyme extract (1.2 mg/mL) .
- Anti-inflammatory Action : Oleocanthal in OLE inhibits COX-2 activity (IC₅₀: 25 µM), comparable to ibuprofen (IC₅₀: 20 µM), but with fewer gastrointestinal side effects .
Biological Activity
Olea europaea, commonly known as the olive tree, has been widely recognized for its numerous health benefits, particularly attributed to its leaves. Olive leaf extract (OLE) is rich in bioactive compounds, primarily phenolic compounds, which are responsible for its biological activities. This article explores the various biological activities of OLE, including antioxidant, anti-inflammatory, antimicrobial, anti-diabetic, and neuroprotective effects, supported by recent research findings and case studies.
1. Chemical Composition
The primary bioactive compounds in OLE include:
- Oleuropein : The most abundant phenolic compound, known for its antioxidant and anti-inflammatory properties.
- Hydroxytyrosol : Exhibits strong antioxidant effects.
- Verbascoside : Known for its antimicrobial and anti-inflammatory properties.
- Flavonoids : Contribute to the antioxidant capacity of OLE.
Table 1 summarizes the key phenolic compounds found in OLE along with their respective concentrations.
Compound | Concentration Range (mg/g) | Biological Activity |
---|---|---|
Oleuropein | 17-23 | Antioxidant, anti-inflammatory |
Hydroxytyrosol | 3-5 | Antioxidant |
Verbascoside | 1-3 | Antimicrobial, anti-inflammatory |
Flavonoids | 0.5-2 | Antioxidant |
2. Antioxidant Activity
OLE exhibits significant antioxidant activity due to its high phenolic content. A study demonstrated that OLE showed a DPPH scavenging activity with an IC50 ranging from 19.03 to 55.82 μg/mL, indicating its potential to neutralize free radicals effectively . The reducing power of OLE was comparable to ascorbic acid, highlighting its effectiveness in combating oxidative stress.
3. Anti-Diabetic Effects
Research indicates that OLE possesses anti-diabetic properties through mechanisms such as α-glucosidase inhibition and improvement of glycemic control. In a clinical trial involving overweight subjects with mildly elevated cholesterol levels, OLE supplementation (500 mg daily for eight weeks) did not significantly alter blood lipid profiles but showed potential benefits in glucose metabolism . Another study reported that OLE combined with metformin effectively controlled blood glucose levels and improved liver function in diabetic rats .
4. Anti-Inflammatory Properties
OLE has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. A randomized clinical trial indicated that daily consumption of OLE could improve cognitive performance in patients with mild Alzheimer's disease by reducing neuroinflammation . Additionally, the extract has been linked to reduced levels of C-reactive protein (CRP), a marker of inflammation.
5. Antimicrobial Activity
OLE demonstrates antimicrobial properties against various pathogens. In vitro studies have shown that OLE exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and has antiviral effects against herpes simplex virus type 1 (HSV-1) . The minimum inhibitory concentration (MIC) values for bacterial strains ranged from 7.81 to 15.61 μg/mL .
6. Neuroprotective Effects
The neuroprotective potential of OLE has gained attention due to its ability to mitigate cognitive decline and depression in animal models. A study found that mice treated with OLE showed improved cognitive functions and reduced depressive behaviors compared to control groups . This suggests that OLE may be beneficial in managing neurodegenerative diseases.
Case Studies
- Diabetes Management : A clinical trial involving diabetic patients showed that those who consumed OLE experienced significant improvements in blood glucose levels and overall metabolic health when combined with traditional diabetes medications .
- Cognitive Health : In a study on patients with mild Alzheimer’s disease, participants consuming an olive leaf beverage exhibited enhanced cognitive performance after six months compared to those following a Mediterranean diet alone .
Q & A
Basic Research Questions
Q. What are the primary bioactive compounds in Olea europaea leaf extract, and how do extraction methods influence their yield?
The key bioactive compounds include oleuropein, hydroxytyrosol, verbascoside, and flavonoids (e.g., luteolin glucosides). Extraction efficiency depends on solvent choice (e.g., methanol, ethanol, water), temperature, and techniques like microwave-assisted extraction (MAE). For example, 90% methanol yields 20.41% extraction efficiency for phenolics, while MAE with 30% acetonitrile at 230°C for 1.5 minutes optimizes total phenolic content (10.45 mg GAE/g) .
Q. What in vitro models are commonly used to assess the hypoglycemic effects of olive leaf extract?
Studies frequently use streptozotocin (STZ)-induced diabetic rats and inverted intestinal sac models to evaluate starch digestion inhibition. Olive leaf extract (500 mg/day) reduces HbA1c and fasting insulin in humans, while animal models show decreased starch absorption via serosal and mucosal pathways .
Q. How is the antioxidant capacity of olive leaf extract quantified in research settings?
Standard assays include DPPH• and ABTS•+ radical scavenging, ferric reducing antioxidant power (FRAP), and β-carotene-linoleic acid oxidation inhibition. These correlate with total phenolic content (TPC) and oleuropein levels, with genotype-specific variations observed (e.g., 21.0–98.0 mg oleuropein/g extract across cultivars) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize extraction parameters for olive leaf phenolics?
RSM with central composite design (CCD) minimizes experimental trials while maximizing output variables (e.g., TPC, antioxidant activity). For MAE, optimal conditions include 30% amplitude, 45-minute extraction, and 30% acetonitrile, achieving 96.34% antioxidant activity .
Q. What mechanisms explain contradictory findings in olive leaf extract’s antimicrobial efficacy across studies?
Discrepancies arise from variations in extract preparation (e.g., Soxhlet vs. microwave methods), solvent polarity affecting polyphenol solubility, and bacterial strain specificity. For example, methanol extracts inhibit Salmonella typhimurium via oleuropein disruption of membrane integrity, but efficacy varies with phenolic stability post-freezing (up to 70% oleuropein loss) .
Q. How do genotypic differences in Olea europaea influence chemometric profiles of leaf extracts?
Chemometric analyses (e.g., hierarchical clustering, GGE biplots) reveal genotype-specific verbascoside content (0.45–21.07 mg/g) and luteolin glucoside ratios. These differences impact antioxidant capacity, with high-oleuropein genotypes showing stronger FRAP and DPPH• correlations .
Q. What experimental designs address the stability challenges of oleuropein in long-term studies?
Freezing extracts at −20°C causes significant oleuropein degradation (up to 70%). Stability protocols recommend lyophilization, inert atmosphere storage, and avoiding aqueous solvents. Kinetic analyses using HPLC and TLC confirm enzymatic hydrolysis (e.g., β-glucosidase) as a destabilizing factor .
Q. How do olive leaf extracts interact with conventional chemotherapeutics in cancer models?
In melanoma (B16 cells), dry olive leaf extract (DOLE) induces G0/G1 arrest and caspase-independent apoptosis but shows antagonism with certain chemotherapies. Synergistic effects require dose-dependent validation due to Bcl-2/Bim pathway modulation and membrane integrity disruption .
Q. What clinical trial designs are effective for evaluating olive leaf extract’s cardiovascular benefits?
Randomized controlled trials (RCTs) with 14-week durations, HbA1c, and lipid profiling are standard. Placebo-controlled studies (e.g., 79 T2DM patients) demonstrate improved glucose homeostasis, but crossover designs and larger cohorts are needed to validate dose-response relationships .
Q. How can β-glucosidase treatment enhance the bioactivity of olive leaf extracts?
Enzymatic hydrolysis with β-glucosidase increases glucose release (75.6 mg/100 mL vs. 27.0 mg/100 mL in controls) by cleaving oleuropein into active metabolites. This boosts antioxidant activity, validated via TLC and HPLC analyses showing complete oleuropein conversion .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate extraction protocols (e.g., solvent polarity, MAE vs. Soxhlet) and account for genotype/phenotype variability in phytochemical profiles .
- Experimental Reproducibility : Standardize storage conditions (−80°C lyophilized extracts) and quantify oleuropein degradation kinetics using LC-MS .
- Clinical Translation : Use inverted intestinal sac models to bridge in vitro findings (starch inhibition) with human RCT outcomes .
Properties
CAS No. |
8060-29-5 |
---|---|
Molecular Formula |
C142H134N26O17 |
Molecular Weight |
2476.7 g/mol |
IUPAC Name |
4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(oxan-4-yloxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-2-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(1,2,4-triazol-1-yl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H31N3O5.C29H27N5O3.2C28H26N6O3.C27H24N6O3/c1-18(2)20-5-7-22(8-6-20)28(34)26-27(33(30(36)29(26)35)25-13-4-19(3)31-32-25)21-9-11-23(12-10-21)38-24-14-16-37-17-15-24;1-18(2)21-10-12-23(13-11-21)27(35)25-26(22-8-6-20(7-9-22)17-33-16-4-15-30-33)34(29(37)28(25)36)24-14-5-19(3)31-32-24;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-15-14-29-32-33)34(28(37)27(24)36)23-13-4-18(3)30-31-23;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-29-14-15-30-33)34(28(37)27(24)36)23-13-4-18(3)31-32-23;1-16(2)18-5-7-20(8-6-18)25(34)23-24(19-9-11-21(12-10-19)32-15-28-14-29-32)33(27(36)26(23)35)22-13-4-17(3)30-31-22/h4-13,18,24,27,34H,14-17H2,1-3H3;4-16,18,26,35H,17H2,1-3H3;2*4-15,17,25,35H,16H2,1-3H3;4-16,24,34H,1-3H3 |
InChI Key |
CNPGVIACQIHOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CN=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5N=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)N5C=NC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.